molecular formula C17H15FN2O2 B3310250 Ethyl 1-benzyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 945912-77-6

Ethyl 1-benzyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B3310250
CAS No.: 945912-77-6
M. Wt: 298.31 g/mol
InChI Key: FWNRMQLNPLQVGB-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 920978-96-7) is a high-value chemical building block primarily utilized in medicinal chemistry and drug discovery research. This fluorinated pyrrolo[2,3-b]pyridine derivative serves as a key synthetic intermediate for the development of novel therapeutic agents. The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in drug design, known for its resemblance to purine bases, which allows it to interact effectively with a variety of biological targets . Research indicates that compounds based on the 1H-pyrrolo[2,3-b]pyridine core have demonstrated significant potential as selective and potent inhibitors of phosphodiesterase 4B (PDE4B) . PDE4B is a compelling target for treating inflammatory diseases such as chronic obstructive pulmonary disorder (COPD) and asthma, as well as central nervous system (CNS) conditions . The specific benzyl and fluoro substitutions on this core structure are strategic modifications that researchers employ to optimize potency and selectivity during structure-activity relationship (SAR) studies . Furthermore, the ethyl carboxylate functional group provides a versatile handle for further synthetic elaboration, commonly through hydrolysis to the corresponding acid or transamidation to generate a variety of carboxamide derivatives . This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

ethyl 1-benzyl-5-fluoropyrrolo[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c1-2-22-17(21)15-9-13-8-14(18)10-19-16(13)20(15)11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNRMQLNPLQVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CN=C2N1CC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 1-benzyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate belongs to the pyrrolo[2,3-b]pyridine family, characterized by a fused pyrrole and pyridine ring structure. The compound's molecular formula is C17H15FN2O2C_{17}H_{15}FN_2O_2 with a molecular weight of approximately 298.31 g/mol. The synthesis typically involves multi-step processes including cyclization and functional group transformations. Key steps include:

  • Formation of the Pyrrole Ring : Utilizing appropriate precursors to create the pyrrole structure.
  • Cyclization with Pyridine : Fusing the pyrrole with a pyridine ring under specific conditions.
  • Fluorination : Introducing the fluorine substituent at the 5-position to enhance biological activity.
  • Esterification : Converting the carboxylic acid to an ethyl ester form for improved solubility and bioavailability.

Therapeutic Applications

  • Cancer Treatment :
    • Case studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells, such as breast cancer cells (4T1), inducing apoptosis and reducing migration and invasion capabilities .
    • Research indicates that compounds similar to this compound effectively target FGFR signaling pathways, making them promising candidates for treating solid tumors .
  • Cardiovascular Disorders :
    • Inhibition of SGK-1 kinase activity by related compounds suggests potential applications in managing renal and cardiovascular diseases .
  • Ion Channel Research :
    • This compound serves as a research tool for studying interactions between ion channels and ligands, contributing to our understanding of various physiological processes .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 Value (nM)Reference
FGFR InhibitionFGFR17
FGFR29
FGFR325
Cancer Cell ProliferationBreast Cancer (4T1)N/A
SGK-1 InhibitionRenal DisordersN/A

Mechanism of Action

The mechanism by which Ethyl 1-benzyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate (CAS: Not Provided)

  • Structure : Lacks benzyl and fluorine substituents; pyrrolo[2,3-c]pyridine core instead of [2,3-b].
  • Synthesis : Yield of 60% reported, with analytical data consistent with literature values .

Ethyl 5-Chloro-1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate (CAS: Not Provided)

  • Structure : Chlorine substituent at the 5-position instead of fluorine; [2,3-c] pyridine core.
  • Synthesis: 60% yield, similar to its non-halogenated analog .
  • Key Difference : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may influence solubility, metabolic stability, and intermolecular interactions.

Benzyl Group Modifications

Ethyl 1-(Phenylmethyl)-1H-Pyrrolo[2,3-b]Pyridine-2-Carboxylate (CAS: 920978-91-2)

  • Structure : Benzyl group at the 1-position but lacks the 5-fluoro substituent.
  • This could impact pharmacokinetic properties such as absorption and distribution .

Ethyl 5-Fluoro-1-(3-Fluorobenzyl)-1H-Pyrrolo[2,3-b]Pyridine-2-Carboxylate (CAS: 920978-96-7)

  • Structure : Additional fluorine on the benzyl ring (3-fluorobenzyl) alongside the 5-fluoro substituent.
  • Key Difference: The dual fluorination enhances lipophilicity and may improve blood-brain barrier penetration compared to the mono-fluorinated target compound. However, steric hindrance from the 3-fluoro group could alter binding affinity in target proteins .

Research Findings and Implications

Synthetic Accessibility: Compounds with simpler substituents (e.g., non-halogenated analogs) are synthesized in moderate yields (60%), but data for the target compound’s synthesis remain unreported .

Electron-Withdrawing Effects: Fluorine at the 5-position likely enhances the electron-deficient nature of the pyridine ring, which could improve interactions with electron-rich biological targets compared to non-fluorinated analogs .

Steric and Lipophilic Trade-offs : The 3-fluorobenzyl substituent in CAS 920978-96-7 increases lipophilicity but may introduce steric clashes in molecular binding pockets, a consideration absent in the target compound’s structure .

Biological Activity

Ethyl 1-benzyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a compound with the chemical formula C17H15FN2O2C_{17}H_{15}FN_2O_2 and CAS number 945912-77-6, belongs to the pyrrolo[2,3-b]pyridine class of compounds. This compound has garnered attention for its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory effects. This article aims to summarize the biological activity of this compound, supported by detailed research findings, case studies, and data tables.

The molecular weight of this compound is 298.31 g/mol. The structure features a fluorine atom at the 5-position of the pyrrole ring, which may enhance its biological activity through various mechanisms.

1. Anticancer Activity

Recent studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives as fibroblast growth factor receptor (FGFR) inhibitors. For instance, a related derivative exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values of 7 nM, 9 nM, and 25 nM respectively. This compound also demonstrated significant antiproliferative effects on breast cancer cell lines (4T1), inducing apoptosis and inhibiting cell migration and invasion .

Table 1: FGFR Inhibition Potency of Pyrrolo[2,3-b]pyridine Derivatives

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
Compound 4h7925
This compoundTBDTBDTBD

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. Research indicates that certain derivatives within the same chemical family exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), crucial in mediating inflammatory responses. The anti-inflammatory profile was assessed using carrageenan-induced paw edema models in rats .

Case Study: COX Inhibition

In a study examining various pyrrolo derivatives:

  • Compound A showed a significant reduction in edema percentage compared to the control.
  • This compound is hypothesized to possess similar or enhanced activity based on structural analogies.

3. Mechanistic Insights

The biological mechanisms underlying the activity of this compound appear to involve modulation of key signaling pathways associated with cancer proliferation and inflammation. The targeting of FGFRs is particularly promising due to their role in tumor growth and metastasis .

Chemical Reactions Analysis

Ester Hydrolysis and Carboxylic Acid Derivatives

The ethyl ester group at position 2 undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid, which can be further derivatized.

Reaction TypeConditionsProductYieldSource
Ester Hydrolysis 2.5 N NaOH, MeOH, 50°C, 30 min1-Benzyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid85%
Amidation EDCI, HOBt, DIPEA, DCM, RT, 12 h2-Carboxamide derivatives60–75%
  • The carboxylic acid intermediate is pivotal for generating amides, a common strategy to enhance target engagement in kinase inhibitors .

Functionalization at Position 3

Position 3 of the pyrrolo[2,3-b]pyridine core is reactive toward electrophilic substitution or cross-coupling.

Bromination

Bromination at position 3 enables subsequent Suzuki-Miyaura couplings.

ReagentsConditionsProductYieldSource
NBS, TEA, DCM, RT16 h, under N₂3-Bromo-1-benzyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate68%

Suzuki Cross-Coupling

The 3-bromo derivative reacts with arylboronic acids to introduce aromatic substituents.

Boronic AcidCatalyst SystemProduct (3-Substituted)YieldSource
Phenylboronic acidPd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 80°C3-Phenyl-1-benzyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate74%

Modifications at Position 5 (Fluorine)

The 5-fluoro group can participate in nucleophilic aromatic substitution (SNAr) under activating conditions.

NucleophileConditionsProductYieldSource
PiperidineDMF, 120°C, 8 h5-Piperidinyl-1-benzyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate52%
  • Fluorine’s electron-withdrawing effect activates the ring for displacement by strong nucleophiles .

Debenzylation at Position 1

The benzyl group at position 1 can be removed via hydrogenolysis or acidic hydrolysis to expose the NH group.

ConditionsCatalyst/ReagentProductYieldSource
H₂ (1 atm), Pd/C, EtOHRT, 12 h5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate90%
TFA, DCM, RT4 hDeprotected NH intermediate95%
  • The NH group enables further alkylation or acylation for diversification .

Q & A

Q. Basic Research Focus

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions. For example, the benzyl group’s protons appear as a singlet (~δ 5.2 ppm), while the ester carbonyl resonates at ~δ 165 ppm in 13C^{13}\text{C} NMR .
  • HRMS : Exact mass analysis (e.g., m/z 298.3116 for [M+H]+^+) validates molecular formula .
  • IR : A strong C=O stretch (~1700 cm1^{-1}) confirms the ester group .
    Contradiction Resolution : Discrepancies in integration ratios (e.g., overlapping peaks in 1H^{1}\text{H} NMR) require advanced techniques like 2D NMR (COSY, HSQC) or comparison with crystallographic data .

How does the fluorine substituent influence the compound’s electronic properties and reactivity in further derivatization?

Advanced Research Focus
The 5-fluoro group:

  • Electron-withdrawing effect : Stabilizes the pyrrolo[2,3-b]pyridine core via inductive effects, altering pKa and nucleophilic attack sites.
  • Reactivity modulation : Fluorine’s ortho-directing nature influences electrophilic substitution (e.g., nitration or halogenation) at the 3- or 7-positions .
  • Metabolic stability : Fluorine reduces oxidative metabolism in biological studies, enhancing pharmacokinetic profiles .

What strategies are employed to resolve conflicting biological activity data in structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

  • Dose-response curves : Replicate assays at varying concentrations to distinguish true activity from assay noise .
  • Molecular docking : Compare binding poses of active vs. inactive analogs using the pyrrolo[2,3-b]pyridine core as a scaffold .
  • Impurity analysis : LC-MS identifies synthetic byproducts (e.g., de-fluorinated or ester-hydrolyzed derivatives) that may skew results .

What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?

Q. Basic Research Focus

  • Inert atmosphere : Use Schlenk lines or gloveboxes for fluorination and benzylation steps .
  • Drying agents : Molecular sieves (3Å) in reaction mixtures prevent hydrolysis of the ester group .
  • Low-temperature quenching : Add reactions to ice-cold water to stabilize intermediates before extraction .

How can computational methods (DFT, MD) predict the compound’s stability and interaction with biological targets?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity at the 2-carboxylate group .
  • Molecular Dynamics (MD) : Simulates binding to kinase targets (e.g., JAK2 or EGFR) by modeling π-π stacking between the benzyl group and hydrophobic pockets .
  • Solubility prediction : COSMO-RS models estimate solubility in DMSO/water mixtures for biological assay optimization .

What are the limitations of current synthetic methods, and what novel approaches are emerging?

Q. Advanced Research Focus

  • Limitations : Low yields (<40%) in fluorination steps due to competing side reactions .
  • Emerging methods :
    • Flow chemistry : Enhances heat transfer in exothermic benzylation reactions .
    • Electrochemical fluorination : Improves regioselectivity and reduces waste .
    • Enzymatic catalysis : Lipases for enantioselective ester hydrolysis to generate carboxylate analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-benzyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-benzyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

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